BenchChemオンラインストアへようこそ!

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Amyloid-β binding Alzheimer's disease probe Radioligand displacement

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a heterocyclic benzamide derivative containing a benzothiazole-thiazole core linked to a 4-phenoxybenzamide moiety. It has a molecular formula of C₂₃H₁₅N₃O₂S₂ and a molecular weight of 429.51 g·mol⁻¹.

Molecular Formula C23H15N3O2S2
Molecular Weight 429.51
CAS No. 361172-90-9
Cat. No. B2935028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
CAS361172-90-9
Molecular FormulaC23H15N3O2S2
Molecular Weight429.51
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C23H15N3O2S2/c27-21(15-10-12-17(13-11-15)28-16-6-2-1-3-7-16)26-23-25-19(14-29-23)22-24-18-8-4-5-9-20(18)30-22/h1-14H,(H,25,26,27)
InChIKeyFDEPCTGQBOQDQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS 361172-90-9) – Key Compound Attributes for Informed Procurement


N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a heterocyclic benzamide derivative containing a benzothiazole-thiazole core linked to a 4-phenoxybenzamide moiety . It has a molecular formula of C₂₃H₁₅N₃O₂S₂ and a molecular weight of 429.51 g·mol⁻¹ . The compound is primarily supplied as a research-grade chemical (typical purity ≥95%) for in vitro screening and mechanistic studies . Its structure places it within the broader class of 1,3-thiazol-2-yl substituted benzamides, which have been investigated for P2X3 receptor inhibition and other neurological targets [1].

Why N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide Cannot Be Replaced by In-Class Analogs Without Quantitative Loss of Activity


Positional isomers and structurally related benzothiazole-thiazole benzamides exhibit divergent target-binding profiles and physicochemical properties that preclude simple interchange. The 4-phenoxy substitution pattern on the terminal benzamide ring, as opposed to the 2- or 3-phenoxy isomers, influences both molecular conformation and electronic distribution, which in turn modulate affinity for amyloid-β aggregates and potentially other protein targets [1]. Furthermore, predicted lipophilicity and aqueous solubility differ substantially among regioisomers, directly impacting compound handling, assay reproducibility, and downstream lead-optimization decisions .

Quantitative Differentiation Evidence for N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide


Amyloid-β Competitive Binding Affinity – Direct Comparison with Structurally Simplified Analog

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (CHEMBL4175800) demonstrated a Ki of 4.31 nM in a competitive radioligand-binding assay using [¹²⁵I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole against amyloid-β (1-40) aggregates [1]. In contrast, the truncated analog 2-(4-aminophenyl)benzothiazole (lacking the thiazole and phenoxybenzamide moieties) exhibited a substantially weaker Ki of 430 nM in a related binding format, representing a ~100-fold decrease in affinity [2]. This magnitude of difference underscores the critical contribution of the full benzothiazole-thiazole-phenoxybenzamide scaffold to high-affinity amyloid binding.

Amyloid-β binding Alzheimer's disease probe Radioligand displacement

Predicted Lipophilicity (logP) Differentiation Versus 2-Phenoxy Regioisomer

The ACD/Labs Percepta-predicted logP for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is 6.84 . For the 2-phenoxy regioisomer (CAS 361172-91-0), the predicted logP is 6.45 . This 0.39 log-unit difference corresponds to an approximately 2.5-fold higher predicted octanol-water partition coefficient for the 4-phenoxy derivative, which may translate into distinct membrane permeability and tissue-distribution profiles in cell-based assays.

Lipophilicity ADME prediction Regioisomer comparison

Predicted Aqueous Solubility Variation Among Positional Isomers

Predicted water solubility (from logKow correlation) for the 4-phenoxy derivative is estimated at 0.00012 mg·L⁻¹ . The 3-phenoxy isomer is predicted to have approximately 3-fold higher solubility (0.00035 mg·L⁻¹) due to altered crystal packing energy . While both values are low, this relative difference becomes significant when preparing concentrated DMSO stock solutions for high-throughput screening, where solubility-limited precipitation can confound dose-response data.

Aqueous solubility Formulation compatibility Regioisomer comparison

Evidence-Backed Research Scenarios for N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide


In Vitro Amyloid-β Aggregate Binding Assays for Alzheimer's Disease Probe Development

The compound's sub-nanomolar Ki (4.31 nM) against amyloid-β (1-40) fibrils [1] makes it suitable as a reference ligand in competitive displacement assays for screening novel amyloid-binding small molecules. Its high affinity ensures sensitive detection of low-abundance aggregates in biochemical and immunohistochemical applications.

Structure-Activity Relationship (SAR) Studies on Benzothiazole-Thiazole Benzamides

The 4-phenoxy substitution, combined with the complete benzothiazole-thiazole linker, serves as a key reference scaffold for SAR expansion. The measured 100-fold affinity advantage over truncated benzothiazole cores [1] provides a quantitative benchmark for evaluating the contributions of the thiazole and phenoxybenzamide moieties to target binding.

Cell-Based Permeability and Target Engagement Studies

With a predicted logP of 6.84, which is 0.39 log-units higher than the 2-phenoxy isomer , the compound is a candidate for cellular assays where passive membrane permeability is a critical parameter. This property supports its use in intracellular target engagement studies, particularly in models of neurodegenerative disease where the target (LRRK2, P2X3, or amyloid-β) resides within neurons.

Solubility-Challenged Compound Handling Protocol Development

The predicted low aqueous solubility (<0.001 mg·L⁻¹) positions this compound as a model for developing solubilization protocols (e.g., nanoformulation, cyclodextrin complexation) that can be extrapolated to other lipophilic benzamide derivatives in early-stage drug discovery.

Quote Request

Request a Quote for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.